HDAC6 vs. HDAC1 Selectivity: Data from 4-Aminopiperidine-1-carboxamide-Based Inhibitors
Compounds derived from 4-aminopiperidine-1-carboxamide demonstrate selective inhibition of HDAC6 over HDAC1. In a study of 22 novel (E)-N-hydroxycinnamamide-based inhibitors, compounds LYP-2, LYP-3, and LYP-6 potently inhibited HDAC6 with selectivity over HDAC1 [1]. While the exact IC50 values are not provided in the abstract, the inhibition rates for these compounds at 1 μM were >75% against total HDAC, and their selective inhibition of HDAC6 was a key finding.
| Evidence Dimension | HDAC6 vs. HDAC1 Selectivity |
|---|---|
| Target Compound Data | Compounds LYP-2, LYP-3, and LYP-6 (4-aminopiperidine-1-carboxamide derivatives) showed potent HDAC6 inhibition with selectivity over HDAC1. |
| Comparator Or Baseline | HDAC1 (class I HDAC) |
| Quantified Difference | Selective inhibition of HDAC6 over HDAC1. |
| Conditions | In vitro HDAC enzyme inhibition assay at 1 μM concentration. |
Why This Matters
HDAC6-selective inhibitors are pursued to avoid the toxicities associated with pan-HDAC inhibition; this scaffold enables that therapeutic window.
- [1] Zhao C, Gao J, Zhang L, Su L, Luan Y. Novel HDAC6 selective inhibitors with 4-aminopiperidine-1- carboxamide as the core structure enhanced growth inhibitory activity of bortezomib in MCF-7 cells. BioSci Trends. 2019;13(1):91-97. DOI: 10.5582/bst.2019.01049. View Source
